molecular formula C12H21NO4 B558346 (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid CAS No. 109183-72-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B558346
M. Wt: 243,31*181,34 g/mole
InChI Key: WBSJQVRMQOLSAT-VIFPVBQESA-N
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Description

Synthesis Analysis

Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the amino group protected by the Boc group . The Boc group consists of a carbonyl group bonded to a tert-butyl group .


Chemical Reactions Analysis

Boc-protected amino acids are used as starting materials in peptide synthesis . They can react with various coupling reagents to form peptides . The Boc group can be removed using strong acids, such as trifluoroacetic acid .


Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in common organic solvents, such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Scientific Field : Synthetic Organic Chemistry .
    • Summary of Application : Tertiary butyl esters, such as “(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application : This method has been developed using flow microreactor systems .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group

    • Scientific Field : Biochemistry .
    • Summary of Application : Fast, efficient, and selective deprotection of the tert-butoxycarbonyl (Boc) group of various amino acids and peptides was achieved .
    • Methods of Application : This was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .
    • Results or Outcomes : In the cases studied, this protocol provided superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers, including thio-tert-butyl ethers, but not phenolic tert-butyl ethers .
  • Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • Scientific Field : Organic Chemistry .
    • Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
    • Methods of Application : This was achieved by using oxalyl chloride in methanol .
    • Results or Outcomes : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

properties

IUPAC Name

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJQVRMQOLSAT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427277
Record name (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS RN

109183-72-4
Record name (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt (2.85 g, 6.6 mmol; commercially available from Bachem) was dissolved in 1M HCl. Immediate EtOAc extractions were washed with brine and dried over anhydrous Na2SO4. Following concentration in vacuo, tert-Butoxycarbonylamino-cyclopentyl-acetic acid was isolated as a white foamy solid (1.6 g, quant) and was used without further purification. LCMS found 241.9 [M−H]−.
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tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
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